molecular formula C8H17NO3 B13055088 N,N-Diethyl-O-methyl-D-serine

N,N-Diethyl-O-methyl-D-serine

Cat. No.: B13055088
M. Wt: 175.23 g/mol
InChI Key: VLICAFHSCJAZIV-SSDOTTSWSA-N
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Description

N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:

    Starting Material: The process begins with D-serine as the starting material.

    Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.

    Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.

    Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-Diethyl-O-methyl-D-serine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.

    Medicine: Explored for potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.

Comparison with Similar Compounds

Similar Compounds

    D-serine: The parent compound, a neuromodulator in the central nervous system.

    N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.

    Glycine: A co-agonist of the N-methyl-D-aspartate receptor.

Uniqueness

N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-2-(diethylamino)-3-methoxypropanoic acid

InChI

InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

VLICAFHSCJAZIV-SSDOTTSWSA-N

Isomeric SMILES

CCN(CC)[C@H](COC)C(=O)O

Canonical SMILES

CCN(CC)C(COC)C(=O)O

Origin of Product

United States

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